molecular formula C14H10N4O3S B2408012 1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone CAS No. 941252-63-7

1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B2408012
CAS No.: 941252-63-7
M. Wt: 314.32
InChI Key: OJWGOINBIGCHGY-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a complex organic compound that features a benzodioxole ring and a purine ring connected via a sulfanyl-ethanone linker

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Purine Ring: The purine ring can be synthesized via the condensation of formamide with various amines.

    Linking the Two Rings: The final step involves the formation of the sulfanyl-ethanone linker, which can be achieved through a nucleophilic substitution reaction between a thiol and a halogenated ethanone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and purine rings may facilitate binding to these targets, while the sulfanyl-ethanone linker could play a role in modulating the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-yl)ethanone: Lacks the sulfanyl group.

    1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)propanone: Contains a propanone linker instead of an ethanone linker.

    1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanol: Contains an alcohol group instead of an ethanone group.

Uniqueness

1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to the presence of both a benzodioxole and a purine ring, connected by a sulfanyl-ethanone linker

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-9(8-1-2-10-11(3-8)21-7-20-10)4-22-14-12-13(16-5-15-12)17-6-18-14/h1-3,5-6H,4,7H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGOINBIGCHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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